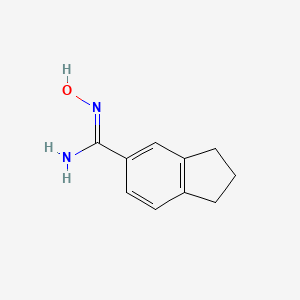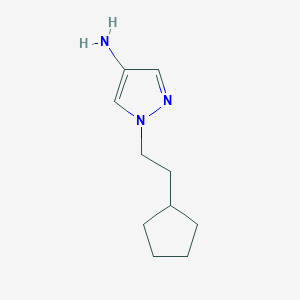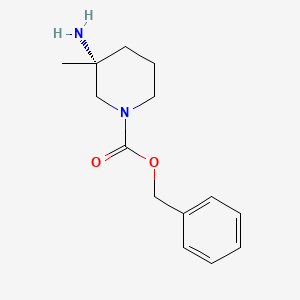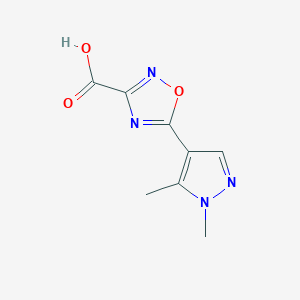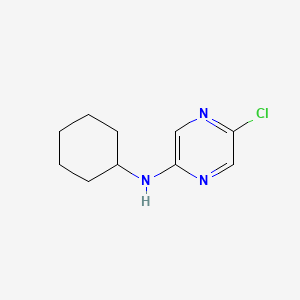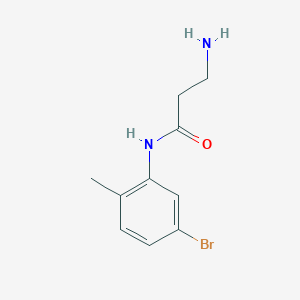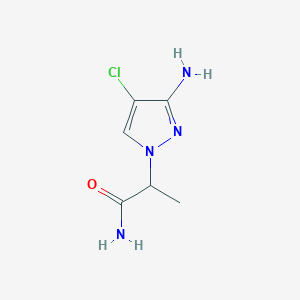
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a chlorine atom. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro substituents on the pyrazole ring enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar compounds to 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide include other aminopyrazole derivatives, such as:
3-Amino-4-chloropyrazole: Lacks the propanamide group but shares similar biological activities.
2-(3-Amino-1H-pyrazol-1-YL)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
4-Amino-3-chloropyrazole: Similar structure but with the amino and chloro groups in different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H9ClN4O |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
2-(3-amino-4-chloropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9ClN4O/c1-3(6(9)12)11-2-4(7)5(8)10-11/h2-3H,1H3,(H2,8,10)(H2,9,12) |
Clave InChI |
IUKWTHOBZADHSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N)N1C=C(C(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)

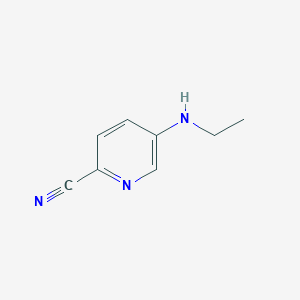
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
